2,4-Dichloropyridin-3-OL

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

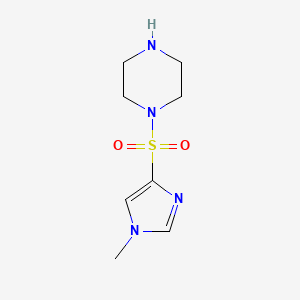

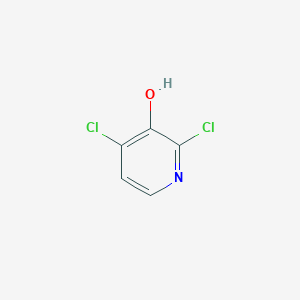

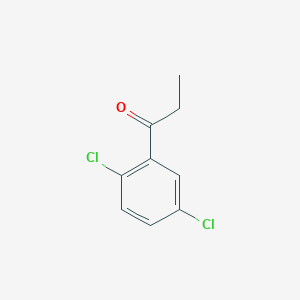

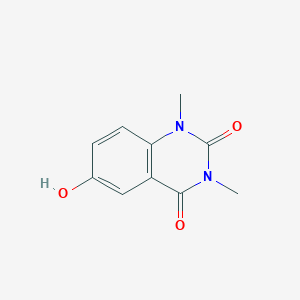

2,4-Dichloropyridin-3-ol is a chemical compound with the molecular formula C5H3Cl2NO . Its molecular weight is 163.99 . It is stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The molecular structure of 2,4-Dichloropyridin-3-ol consists of a pyridine ring with two chlorine atoms and one hydroxyl group attached . The InChI code for this compound is 1S/C5H3Cl2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Dichloropyridin-3-ol include a molecular weight of 163.99 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .Scientific Research Applications

Global Trends and Gaps in Studies

- Toxicology and Mutagenicity : A scientometric review highlights the rapid advancement in research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a related compound, focusing on its toxicology and mutagenicity. This study provides insights into the development of the field and identifies future research trends, particularly in molecular biology and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).

Chemical Properties and Reactions

- Selective Functionalization : Research on various dichloropyridines, including 2,4-Dichloropyridin-3-OL, explores their reactivity and regioselectivity in chemical reactions. This study provides valuable information on the functionalization of these compounds (Marzi, Bigi, & Schlosser, 2001).

- Stille Couplings : The reactivity and regioselectivity of 3-substituted 2,4-dichloropyridines, including 2,4-Dichloropyridin-3-OL, in Pd-catalyzed cross-couplings were studied. This research is crucial for understanding the chemical behavior of these compounds (Datta Khoje & Gundersen, 2011).

Environmental and Ecological Impact

- Herbicidal Activities : The herbicidal properties of phenoxypyridines, including 2,4-Dichloropyridin-3-OL, were studied, revealing their potential as effective herbicides. This research helps in understanding the environmental impact of these chemicals (Fujikawa et al., 1970).

Toxicological Studies

- Oxidative Stress in Bacteria : A study on Escherichia coli exposed to 2,4-Dichlorophenoxyacetic acid, a related compound, reveals oxidative stress and metabolic perturbations, providing insights into the effects of these chemicals on non-target organisms (Bhat et al., 2015).

Molecular and Cellular Effects

- Effects on Neurons : Research on 2,4-Dichlorophenoxyacetic acid showed its disruptive effects on the cytoskeleton and Golgi apparatus of cultured neurons, offering insights into the potential neurotoxic effects of related compounds like 2,4-Dichloropyridin-3-OL (Rosso et al., 2000).

Developmental Toxicity

- Effects in Zebrafish Embryos : A study on 2,4-Dichlorophenoxyacetic acid's developmental toxicity in zebrafish embryos may provide parallels for understanding the effects of 2,4-Dichloropyridin-3-OL in similar contexts (Li et al., 2017).

Safety And Hazards

2,4-Dichloropyridin-3-ol is classified under GHS07 for safety. It has hazard statements H302-H315-H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and rinsing cautiously with water for several minutes in case of eye contact .

properties

IUPAC Name |

2,4-dichloropyridin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOFHOTWOPWWMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610590 |

Source

|

| Record name | 2,4-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloropyridin-3-OL | |

CAS RN |

405141-76-6 |

Source

|

| Record name | 2,4-Dichloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1357890.png)